Sergliflozin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl [3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O9/c1-3-29-23(27)30-13-18-19(24)20(25)21(26)22(32-18)31-17-7-5-4-6-15(17)12-14-8-10-16(28-2)11-9-14/h4-11,18-22,24-26H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXKHBNJTPICNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Understanding and Molecular Interactions of Sergliflozin
Selective SGLT2 Inhibition
Sergliflozin, and more specifically its active form, this compound-A, demonstrates a high degree of selectivity for inhibiting human SGLT2 over SGLT1. oup.comcaldic.com This selectivity is a key feature that distinguishes it from broader-acting inhibitors. The structural design of this compound, a benzylphenol glucoside, is different from that of the non-selective SGLT inhibitor, phlorizin (B1677692). researchgate.netnih.gov
In Vitro Potency and Selectivity against Human SGLT2 and SGLT1
The inhibitory potency and selectivity of this compound's active metabolite, this compound-A, have been quantified in vitro using various cell lines expressing human SGLT1 and SGLT2.
In Chinese hamster ovary (CHO-K1) cells engineered to express these transporters, this compound-A was found to be a potent and highly selective inhibitor of human SGLT2. researchgate.netnih.gov One study reported that this compound has a 296-fold greater selectivity for SGLT2 compared to SGLT1, with Ki values of 2.39 nM and 708 nM, respectively. oup.comcaldic.com
Similarly, studies using COS-7 cells expressing human SGLT1 and SGLT2 have also demonstrated the competitive inhibition of glucose transport by this compound-A. researchgate.netnih.gov In this cell line, this compound-A exhibited a Ki value of 20 nM for hSGLT2 and 1 µM (1000 nM) for hSGLT1. researchgate.netnih.gov
Table 1: In Vitro Inhibitory Potency (Ki) of this compound-A against Human SGLT1 and SGLT2
Compound Cell Line hSGLT1 Ki (nM) hSGLT2 Ki (nM) Selectivity (SGLT1/SGLT2) Source This compound-A Not Specified 708 2.39 296-fold oup.com, caldic.com This compound-A COS-7 1000 20 50-fold researchgate.net, wikipedia.org
Differentiation from Non-selective SGLT Inhibitors
This compound's mechanism is distinct from that of non-selective SGLT inhibitors like phlorizin. researchgate.netnih.gov Phlorizin inhibits both SGLT1 and SGLT2. researchgate.netresearchgate.net In contrast, this compound-A is significantly more selective for SGLT2. if-pan.krakow.pl For instance, while phlorizin inhibits hSGLT1 with a Ki of 0.3 µM and hSGLT2 with a Ki of 39 nM in COS-7 cells, this compound-A shows a wider separation in its inhibitory constants for the two transporters. researchgate.netnih.gov
Furthermore, a key difference lies in the activity of their respective metabolites. Phloretin, the aglycone metabolite of phlorizin, is a potent inhibitor of the facilitative glucose transporters GLUT1 and GLUT2. researchgate.netmdpi.com This can lead to broader effects on glucose transport in various tissues. mdpi.com Conversely, at pharmacological doses, neither this compound nor its active form, this compound-A, or its aglycone, have shown any significant inhibitory effects on GLUT1 activity. researchgate.netnih.gov
Table 2: Comparative In Vitro Inhibitory Potency (Ki) of this compound-A and Phlorizin
Compound Cell Line hSGLT1 Ki hSGLT2 Ki Source This compound-A COS-7 1 µM 20 nM researchgate.net, wikipedia.org Phlorizin COS-7 0.3 µM 39 nM researchgate.net, wikipedia.org
Impact on Renal Glucose Homeostasis
By selectively inhibiting SGLT2, this compound directly influences the mechanisms of glucose reabsorption in the kidneys.
Modulation of Renal Glucose Reabsorption Mechanisms
The kidneys play a crucial role in maintaining glucose balance by filtering and reabsorbing glucose from the blood. revistanefrologia.comdiabetesjournals.org SGLT2 is the primary transporter responsible for reabsorbing the majority (approximately 90%) of the filtered glucose in the early S1 segment of the proximal tubule. revistanefrologia.comwikipedia.orgdiabetesjournals.org By inhibiting SGLT2, this compound blocks this primary pathway of renal glucose reabsorption, leading to an increase in urinary glucose excretion. researchgate.netwikipedia.org This action effectively lowers the amount of glucose returned to the circulation. researchgate.net The remaining 10% of glucose is reabsorbed by the SGLT1 transporter in the S3 segment of the proximal tubule. oup.comdiabetesjournals.org
Effects on Glucose Transport Maximum (Tm) in the Kidney
The maximum capacity of the kidneys to reabsorb glucose is known as the glucose transport maximum (Tm). oup.comcaldic.com this compound has been shown to reduce the Tm for glucose. researchgate.net Studies in rats have demonstrated that this compound can lower the Tm for glucose by over 60%. oup.comcaldic.com This reduction in the reabsorptive capacity of the kidney is a direct consequence of SGLT2 inhibition and is the primary mechanism by which this compound promotes the excretion of glucose in the urine. researchgate.net
Molecular Basis of SGLT2 Inhibition
This compound, a member of the gliflozin class of drugs, exerts its therapeutic effect by inhibiting the sodium-glucose cotransporter 2 (SGLT2). This transporter is a key protein responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream. wikipedia.org By blocking this pathway, this compound promotes the excretion of glucose in the urine, thereby lowering plasma glucose levels. if-pan.krakow.pl The molecular interactions underpinning this inhibition are specific and have been elucidated through kinetic studies and molecular biology techniques.
Competitive Inhibition Characteristics
Research has demonstrated that this compound-A, the active form of this compound, functions as a competitive inhibitor of both human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2). capes.gov.brnih.gov This mechanism involves the inhibitor binding to the same site on the transporter protein as the natural substrate, glucose. if-pan.krakow.pl The glucose moiety of the inhibitor competes directly for the glucose-binding site, while the aglycone portion likely interacts with nearby hydrophobic or aromatic residues. if-pan.krakow.pl
Kinetic studies have quantified the inhibitory potency of this compound-A. The inhibition constant (Kᵢ), which indicates the concentration required to produce half-maximum inhibition, reveals a strong preference for SGLT2. For this compound-A, the Kᵢ value against hSGLT2 is approximately 20 nM, whereas for hSGLT1, it is 1 µM (1000 nM). capes.gov.brnih.govresearchgate.net This demonstrates a significantly higher affinity for SGLT2. Another study reported a Kᵢ value of 2 nM for this compound against human SGLT2. researchgate.net this compound-A exhibits a high selectivity ratio for SGLT2 over SGLT1, reported to be 296:1. if-pan.krakow.pl
For comparison, the natural SGLT inhibitor phlorizin also shows competitive inhibition with Kᵢ values of 39 nM in hSGLT2 and 0.3 µM in hSGLT1. capes.gov.brnih.govresearchgate.net
| Compound | hSGLT1 Kᵢ (µM) | hSGLT2 Kᵢ (nM) | Source |
|---|---|---|---|
| This compound-A | 1 | 20 | capes.gov.br, nih.gov |
| This compound | Not Reported | 2 | researchgate.net |
| Phlorizin | 0.3 | 39 | capes.gov.br, nih.gov |
Insights from Site-Directed Mutagenesis Studies of SGLT1 and SGLT2 (e.g., Cysteine Residues)
Site-directed mutagenesis has been a crucial tool for probing the structure-function relationships of SGLT transporters and understanding inhibitor interactions. Studies focusing on cysteine residues have revealed important differences between SGLT1 and SGLT2 that likely contribute to the selectivity of inhibitors like this compound. capes.gov.brnih.gov
One key study investigated a cysteine residue believed to be in the phlorizin binding site. capes.gov.br In human SGLT1, this residue is Cysteine-610 (Cys610). capes.gov.br When Cys610 was mutated to lysine, the IC₅₀ value (concentration causing 50% inhibition) for all tested inhibitors, including this compound-A, increased, indicating a decrease in inhibitor potency. nih.govresearchgate.net
Conversely, in human SGLT2, the analogous residue is Cysteine-615 (Cys615). capes.gov.brnih.gov Mutating this Cys615 residue had the opposite effect; it led to a decrease in the IC₅₀ for both phlorizin and this compound-A, signifying an increase in inhibitor potency. nih.govresearchgate.net This differential effect of the mutation between hSGLT1 and hSGLT2 suggests that this cysteine residue is not directly involved in binding the inhibitor. capes.gov.brnih.gov Instead, it is proposed that this cysteine plays a structural role, helping to hold other key residues in the correct position to form the inhibitor binding site. if-pan.krakow.plcapes.gov.brnih.gov
| Transporter | Residue | Mutation Effect on IC₅₀ (for this compound-A) | Inferred Role | Source |
|---|---|---|---|---|
| hSGLT1 | Cys610 | Increased (Lower Potency) | Maintains structure of the inhibitor binding site rather than direct binding. | nih.gov, researchgate.net |
| hSGLT2 | Cys615 | Decreased (Higher Potency) | nih.gov, researchgate.net |
Specific Binding Site Analysis
While specific cryo-electron microscopy (cryo-EM) structures of this compound bound to SGLT2 are not available due to the discontinuation of its development, analysis of other co-crystalized SGLT2 inhibitors like canagliflozin (B192856) and dapagliflozin (B1669812) provides a detailed picture of the binding site. dovepress.combiorxiv.org These inhibitors bind in a deep, central cavity of the transporter, which is accessible from the extracellular side. biorxiv.org
The binding site is the same location where glucose would normally bind. if-pan.krakow.pl The interaction is characterized by the inhibitor's glucose ring occupying a position similar to that of a glucose molecule. if-pan.krakow.pl The aglycone moiety, the non-sugar part of the inhibitor, extends into an adjacent area within the transport pathway. if-pan.krakow.pl This region is lined with a number of hydrophobic and aromatic amino acid residues. if-pan.krakow.pl The binding of the inhibitor stabilizes the transporter in an outward-open conformation, effectively blocking the translocation cycle and preventing glucose reabsorption. biorxiv.org The precise composition of amino acid residues that differ between the SGLT1 and SGLT2 binding sites is responsible for the high selectivity of inhibitors like this compound. researchgate.net
Preclinical Pharmacodynamics and Efficacy Studies of Sergliflozin
In Vivo Investigations in Animal Models of Diabetes Mellitus
Preclinical studies have consistently demonstrated that oral administration of sergliflozin induces a dose-dependent increase in urinary glucose excretion (UGE) across multiple species, including mice, rats, and dogs. caldic.comnih.govresearchgate.netnih.gov This effect is a direct consequence of its mechanism of action, which involves the inhibition of SGLT2 in the renal proximal tubules, thereby reducing the reabsorption of filtered glucose. nih.govresearchgate.netdoi.org In rats, this compound has been shown to decrease the transport maximum for glucose in the kidney by over 60%. caldic.comnih.gov
A study in dogs revealed that a significant glucosuric effect was achieved with an oral dose, leading to the excretion of 1 gram of glucose per kilogram of body weight over 24 hours. caldic.com Similarly, in rats, a notable glucosuria of 2 grams per kilogram over 24 hours was observed. caldic.com The dose-dependent nature of this response has been a consistent finding, with higher doses leading to a greater amount of glucose being excreted in the urine, until a plateau is reached, suggesting maximal inhibition of the SGLT2 transporters. researchgate.nettouchendocrinology.com
A primary outcome of the increased UGE induced by this compound is the reduction of plasma glucose levels. nih.gov In various diabetic animal models, this compound has been shown to effectively lower both fasting and postprandial hyperglycemia. nih.govif-pan.krakow.pl For instance, in streptozotocin-induced diabetic rats, this compound administration led to a significant decrease in plasma glucose. nih.gov It also improved postprandial hyperglycemia in neonatal streptozotocin-induced diabetic rats. nih.gov
Chronic treatment with this compound in Zucker fatty rats resulted in reduced levels of fasting plasma glucose and improved glycemic response following a glucose load. nih.gov Similarly, in KK-Ay mice, a model for metabolic syndrome, long-term treatment with this compound improved glycemic control. doi.org The glucose-lowering effects are directly linked to the induction of glucosuria. nih.govnih.gov
The efficacy of this compound in lowering blood glucose has been observed to correlate with the severity of the diabetic condition in animal models. nih.govresearchgate.net In rats with mild to moderate streptozotocin-induced diabetes, the extent of the antihyperglycemic effect of this compound was proportional to the degree of hyperglycemia. nih.gov This suggests that the glucose-lowering action of this compound is more pronounced in individuals with higher blood glucose levels, a characteristic feature of SGLT2 inhibitors. In contrast, this compound did not affect the plasma glucose levels of normal, non-diabetic rats. nih.gov
A key characteristic of this compound's mechanism of action is its ability to lower plasma glucose independently of insulin (B600854) secretion. nih.govresearchgate.netnih.govnih.govtaylorandfrancis.com This has been demonstrated in oral glucose tolerance tests in diabetic rats, where this compound exhibited glucose-lowering effects without stimulating insulin release. nih.govresearchgate.net This insulin-independent mechanism is a significant advantage, as it suggests that this compound can be effective even in states of insulin resistance or diminished beta-cell function. doi.orgtaylorandfrancis.complos.org By directly targeting renal glucose reabsorption, this compound provides a novel therapeutic approach that does not rely on the insulin signaling pathway to achieve glycemic control. doi.orgnih.gov
Correlation of Antihyperglycemic Effects with Diabetic Condition Severity
Broader Metabolic Effects in Preclinical Settings
Preclinical evidence suggests that the therapeutic effects of SGLT2 inhibitors like this compound extend beyond direct glucose excretion and may include beneficial effects on broader metabolic parameters. The reduction in plasma glucose levels can lead to an improvement in insulin sensitivity in the liver, which in turn can suppress hepatic glucose production. medscape.orgtandfonline.com By lowering chronic hyperglycemia, SGLT2 inhibitors can help to ameliorate glucotoxicity, the detrimental effect of high glucose concentrations on various cells, including pancreatic beta-cells. plos.orgmedscape.orgoup.com This reduction in glucotoxicity can indirectly preserve beta-cell function. plos.org While direct studies on this compound's effect on hepatic glucose production are not extensively detailed, the general mechanism of the SGLT2 inhibitor class points towards this secondary benefit. medscape.orgtandfonline.com
Reduction of Plasma Triglyceride Levels
In addition to its effects on glucose metabolism, this compound has shown beneficial effects on lipid profiles in preclinical models. Chronic administration of this compound etabonate has been observed to decrease plasma triglyceride levels. doi.org Specifically, in high-fat diet-fed Goto-Kakizaki rats, a model of non-obese type 2 diabetes, treatment with a related SGLT2 inhibitor, remogliflozin (B1679270) etabonate, improved hypertriglyceridemia. nih.gov this compound has also been shown to reduce the triglyceride content in the liver, leading to an improvement in fatty liver conditions in animal models. doi.org
The table below summarizes findings from a study on Zucker fatty rats treated with this compound etabonate, illustrating its effect on various metabolic parameters.
| Parameter | Vehicle Control | This compound Etabonate | % Change |
| Fasting Plasma Glucose | Data not available | Data not available | Reduced |
| Glycated Hemoglobin (HbA1c) | Data not available | Data not available | Reduced |
| Plasma Triglycerides | Data not available | Data not available | Reduced |
Data from chronic treatment in Zucker fatty rats. nih.gov
Lack of Significant Impact on Normoglycemia or Electrolyte Balance
A key characteristic of this compound observed in preclinical studies is its ability to lower elevated blood glucose without causing hypoglycemia (abnormally low blood sugar) in subjects with normal blood glucose levels. nih.govnih.gov In diabetic rats, this compound effectively lowered plasma glucose levels, but it did not affect the plasma glucose levels of normal rats. nih.gov This is because the mechanism of SGLT2 inhibition is dependent on the filtered glucose load; significant glucosuria is induced only when blood glucose levels are elevated. acs.org
Furthermore, studies in both healthy human volunteers and animal models have shown that this compound does not significantly affect urinary electrolyte excretion or fluid balance. nih.govnih.gov Single and multiple-dose studies in healthy individuals and patients with type 2 diabetes found no clinically significant adverse laboratory findings related to electrolytes. nih.govoup.com This indicates a selective action on glucose transport without major disruption of the body's essential mineral balance. nih.govacs.org
Pharmacokinetic Profile and Metabolic Considerations of Sergliflozin
Prodrug (Sergliflozin Etabonate) Conversion Dynamics to Active this compound A
This compound is administered as an orally available prodrug called this compound etabonate. ncats.ionih.gov This formulation is designed to enhance the drug's properties for oral delivery. researchgate.net Upon absorption into the body, this compound etabonate undergoes rapid and extensive conversion to its active form, this compound A, through the action of esterases. biomol.comcaymanchem.comnih.gov This bioconversion is a critical step, as this compound A is the molecule that selectively and potently inhibits human SGLT2. nih.govbiomol.com The prodrug strategy helps to overcome potential stability issues in the gastrointestinal tract and facilitates the delivery of the active compound to its site of action. researchgate.net
Systemic Absorption and Biotransformation
Following oral administration, this compound etabonate is rapidly absorbed. nih.gov The conversion to the active this compound A is so efficient that the active form reaches maximum plasma concentrations (t_max) in approximately 30 to 45 minutes. nih.govresearchgate.net The kinetics of this compound A have been shown to be linear. nih.gov The mean half-life of the active entity is relatively short, around 2 hours, and studies have shown no evidence of drug accumulation with multiple doses. nih.gov
Metabolic Pathways and Active Metabolite Characterization
The primary metabolic pathway for this compound etabonate is its hydrolysis to the active metabolite, this compound A. biomol.comcaymanchem.com this compound A is a potent inhibitor of human SGLT2, with a high degree of selectivity over SGLT1. biomol.comcaymanchem.com This selectivity is a key feature, as SGLT1 is primarily found in the small intestine, and its inhibition can lead to gastrointestinal side effects. mdpi.com
Beyond the initial conversion, further metabolism of this compound A may occur. While detailed public information on all metabolites is limited, the focus of research has been on the high activity and selectivity of this compound A itself. ontosight.airesearchgate.net The aglycone of this compound, another potential metabolic product, has been studied and shown to have no significant effect on the facilitative glucose transporter 1 (GLUT1) at pharmacological doses. nih.govresearchgate.net
Table 1: Inhibitory Potency of this compound A
| Transporter | K_i Value (nM) |
|---|---|
| Human SGLT2 | 2.39 |
| Human SGLT1 | 708 |
Data sourced from Cayman Chemical biomol.comcaymanchem.com
Excretory Mechanisms (e.g., Renal Excretion Patterns)
The excretion of this compound and its prodrug is characterized by low glomerular filtration and/or extensive renal tubular reabsorption. nih.gov Consequently, less than 0.5% of the administered dose is recovered in the urine as either the prodrug or the active entity. nih.gov Despite its primary action being on the kidneys to induce glucosuria (the excretion of glucose into the urine), the drug itself is not significantly eliminated through this route. nih.govnih.gov This indicates that other pathways, likely hepatic, are the primary routes of clearance for this compound and its metabolites from the body. ontosight.ai
Bioavailability Challenges and Metabolic Stability Considerations
While the prodrug strategy for this compound etabonate addresses some bioavailability challenges, the inherent nature of O-glycoside SGLT2 inhibitors presents metabolic stability issues. sci-hub.setandfonline.com These compounds can be susceptible to degradation by β-glucosidases in the gastrointestinal tract. sci-hub.se this compound was discontinued (B1498344) after Phase II trials, partly due to insufficient stability in the gut and unfavorable metabolic properties. tandfonline.com
Research has explored derivatives of this compound A to enhance pharmacokinetic stability. researchgate.net For instance, a 4-O-methyl derivative was found to have similar potency to this compound A but with improved metabolic stability. researchgate.net These findings highlight the ongoing efforts to optimize the chemical structure of SGLT2 inhibitors to achieve better bioavailability and a more robust metabolic profile. researchgate.netmdpi.com
Chemical Synthesis and Structure Activity Relationship Sar Studies
Synthetic Methodologies for Sergliflozin and its Analogues
The synthesis of this compound and its derivatives is centered on creating a stable and selective molecule capable of effectively binding to the SGLT2 transporter.
Benzylphenol Glucoside Scaffold and O-glycoside Derivatives
This compound's structure is built upon a benzylphenol glucoside scaffold, distinguishing it from the phlorizin (B1677692) skeleton. researchgate.netdoi.org It was developed as a prodrug, this compound etabonate, which hydrolyzes to the active form, this compound-A. nih.govdoi.org This design strategy aimed to improve upon the properties of phlorizin, a naturally occurring, non-selective SGLT inhibitor. researchgate.net
The core benzylphenol O-glucoside structure was a result of research focused on modifying key structural parts of earlier SGLT inhibitors to enhance selectivity for SGLT2 over SGLT1. nih.gov The replacement of phlorizin's propanone bridge with a more compact methylene (B1212753) spacer led to the identification of the benzylphenylglycoside class of inhibitors, to which this compound belongs. nih.gov However, as an O-glycoside, this compound's O-glycosidic linkage is susceptible to hydrolysis by intestinal β-glucosidases, which leads to poor pharmacokinetic stability and limited its clinical development. nih.govtandfonline.comtandfonline.comd-nb.info This vulnerability prompted further research into more stable analogues, such as C-glucosides and modified O-glucosides. mdpi.commdpi.com
Key Chemical Reactions (e.g., Palladium-Catalyzed Allylic Substitution)
The synthesis of this compound analogues, particularly carbocyclic mimics, has utilized advanced chemical reactions to construct the core structures. A key reaction in this context is the palladium-catalyzed allylic substitution, also known as the Tsuji-Trost reaction. thieme-connect.comwikipedia.org This reaction is a powerful method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. wikipedia.org
In the synthesis of carbocyclic analogues of this compound, a regio- and stereoselective palladium-catalyzed allylic substitution was a featured step. thieme-connect.com The process involves the coordination of a palladium catalyst to an allyl group, followed by oxidative addition to form a π-allyl complex, which is then attacked by a nucleophile. wikipedia.org The use of specific phosphine (B1218219) ligands can significantly influence the reaction's reactivity and selectivity. wikipedia.org
Structure-Activity Relationship Investigations
SAR studies have been fundamental in optimizing the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.
Design and Synthesis of Carbocyclic Analogues and Carbohydrate Mimics
To address the metabolic instability of the O-glycosidic bond in this compound, researchers designed and synthesized carbocyclic analogues and carbohydrate mimics. thieme-connect.comresearchgate.net These "carbasugars" or "pseudosugars" replace the oxygen atom in the glucose ring with a methylene group, creating a metabolically stable "pseudo-glycosidic" C-O bond. researchgate.netnus.edu.sg
The synthesis of these mimics, such as "pseudo-sergliflozin," was achieved through multi-step sequences featuring key steps like regio- and stereoselective allylic substitution reactions. researchgate.nethku.hk These carbocyclic analogues of this compound were evaluated as potent and selective SGLT2 inhibitors and considered potential leads for developing new antidiabetic agents. thieme-connect.comresearchgate.net The design principle involves creating a molecule that mimics the structure and function of the native glycan while possessing improved drug-like properties. mdpi.com
Impact of Structural Modifications on SGLT2 Inhibitory Potency and Selectivity
Structural modifications to the this compound scaffold have a significant impact on its inhibitory activity and selectivity for SGLT2. The initial design of this compound, which reduced the number of freely rotating atoms compared to phlorizin, successfully increased the rigidity of the molecular framework and enhanced its selectivity for SGLT2. mdpi.comresearchgate.net
The active form, this compound-A, demonstrated high selectivity for human SGLT2 over SGLT1. oiirj.org Further SAR studies led to the development of remogliflozin (B1679270), which was designed by merging the o-benzylphenol O-glucoside structure of this compound with a 4-benzylpyrazole O-glucoside. nih.govresearchgate.net This highlights how modifications to the aglycone portion of the molecule can modulate potency and selectivity.
The inhibitory potencies of this compound and its active metabolite against human SGLT1 and SGLT2 are summarized in the table below.
| Compound | Ki for hSGLT1 (nM) | Ki for hSGLT2 (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | 1600 | 23 | ~70 |
| This compound-A | 1100 | 3.7 | ~297 |
| Phlorizin | 300 | 11 | ~27 |
| Data sourced from Katsuno et al. (2007). researchgate.net |
Strategies for Enhancing Pharmacokinetic Stability and Therapeutic Potency (e.g., 4-O-methyl derivative)
A major challenge with this compound was its poor pharmacokinetic stability due to the O-glycoside linkage. tandfonline.comtandfonline.commdpi.com This led to its discontinuation in clinical trials. tandfonline.com A key strategy to overcome this limitation involved chemical modification of the glucose moiety itself. nih.gov
A library of this compound-A derivatives was prepared with various substitutions on the O-glucoside fragment, including methyl etherification and deoxygenation. mdpi.comnih.gov Among these, the 4-O-methyl derivative of this compound-A was identified as a particularly promising compound. tandfonline.comtandfonline.com This derivative exhibited pharmacodynamic potency similar to the parent compound, this compound-A, but showed significantly enhanced pharmacokinetic stability. mdpi.comnih.govresearchgate.net The 6-deoxy analogue also retained mild inhibitory activity, whereas modifications at the C-2 and C-3 positions resulted in inactive compounds. mdpi.com This work demonstrated that targeted modification of the O-glucoside fragment is a viable approach to improving the stability of this class of SGLT2 inhibitors, offering an alternative to the development of C-glucosides. nih.gov
Comparative Preclinical Research and Future Academic Directions
Comparative Analysis with Other SGLT2 Inhibitors
A crucial aspect of preclinical research involves comparing a new chemical entity with existing compounds to understand its relative strengths and weaknesses.
Relative Inhibitory Potency and Selectivity Profiles
Sergliflozin's active form, this compound-A, demonstrates high potency and selectivity for human SGLT2 over SGLT1. nih.govif-pan.krakow.pl In vitro studies using Chinese hamster ovary (CHO) cells engineered to express either human SGLT1 or SGLT2 have been pivotal in determining these profiles. researchgate.netnih.govmedchemexpress.com
Research indicates that this compound-A is a potent and selective SGLT2 inhibitor. if-pan.krakow.pl One study found it to be approximately seven times more active against SGLT2 than the non-selective SGLT inhibitor, phlorizin (B1677692). if-pan.krakow.pl Furthermore, it was five times less active against SGLT1 compared to phlorizin, resulting in a high selectivity ratio of 296:1 for SGLT2 over SGLT1. if-pan.krakow.pl This high selectivity is a key characteristic, as inhibition of SGLT1 in the intestine can lead to side effects like glucose-galactose malabsorption. doi.org
When compared to other SGLT2 inhibitors, this compound's selectivity is noteworthy. For instance, remogliflozin (B1679270) has a selectivity ratio of 365:1 for human SGLT2 over SGLT1, suggesting it is even more selective than this compound-A. if-pan.krakow.pl In contrast, ertugliflozin (B560060) is reported to have a remarkable 2000-fold greater selectivity for human SGLT2 over SGLT1. nih.gov
It is important to note that the prodrug, this compound etabonate, has significantly lower in vitro potency against SGLT2 compared to its active form, this compound, with Ki values against human SGLT2 of 151 nM versus 2 nM, respectively. researchgate.net
Table 1: Comparative Selectivity of SGLT2 Inhibitors
| Compound | Selectivity Ratio (SGLT2/SGLT1) | Reference |
| This compound-A | 296:1 | if-pan.krakow.pl |
| Remogliflozin | 365:1 | if-pan.krakow.pl |
| Ertugliflozin | 2000:1 | nih.gov |
| Phlorizin | ~10:1 | doi.org |
Comparative Pharmacokinetic Characteristics (e.g., Half-life and Implications for Dosing Frequency in Preclinical Models)
The pharmacokinetic profile of a drug, particularly its half-life, is a critical determinant of its dosing frequency. A comparative analysis of the half-lives of this compound, remogliflozin, and ertugliflozin in humans reveals significant differences. nih.gov Ertugliflozin has the longest half-life at approximately 16 hours, making it suitable for once-daily dosing. nih.gov Remogliflozin has an intermediate half-life of 2-4 hours, while this compound has the shortest half-life of 1-1.5 hours, suggesting a need for more frequent administration. nih.gov This short half-life may have been a contributing factor to its discontinuation from further development. nih.gov
Advanced Preclinical Models and Methodologies in this compound Research
The preclinical evaluation of this compound has relied on a variety of sophisticated in vitro and in vivo models to elucidate its mechanism of action and therapeutic potential.
Utilization of Specific Cell Lines for In Vitro Characterization
The primary in vitro model for characterizing the inhibitory activity and selectivity of this compound and its active form has been the Chinese hamster ovary (CHO) cell line, specifically the CHO-K1 subline. researchgate.netnih.govmedchemexpress.comdoi.org These cells are genetically engineered to stably express either human SGLT1 or human SGLT2. researchgate.netnih.gov This allows for the specific assessment of the compound's effect on each transporter subtype. researchgate.netnih.gov The inhibitory potency is typically determined by measuring the uptake of a radiolabeled glucose analog, such as [14C]AMG (α-methyl-D-glucopyranoside), in the presence of the inhibitor. medchemexpress.com
Methodological Approaches for Assessing Renal Glucose Handling (e.g., Transport Maximum for Glucose)
A key mechanism of SGLT2 inhibitors is to reduce the renal reabsorption of glucose. A critical parameter for assessing this is the transport maximum for glucose (TmG), which represents the maximum capacity of the kidneys to reabsorb glucose from the glomerular filtrate. tandfonline.commdedge.comnih.gov In normal rats, the active form of this compound, this compound-A, has been shown to reduce the TmG. researchgate.netnih.gov This reduction in the reabsorptive capacity directly leads to an increase in urinary glucose excretion, which was observed in a dose-dependent manner in mice, rats, and dogs treated with orally administered this compound. researchgate.netnih.gov This methodological approach provides direct evidence of the drug's intended pharmacological action on the kidney. researchgate.netnih.gov
Unexplored Research Avenues and Translational Perspectives from Preclinical Findings
Deeper Elucidation of Cellular and Molecular Mechanisms Underlying Broader Metabolic Benefits
Preclinical research into this compound, an O-glucoside and a selective inhibitor of the low-affinity sodium-glucose cotransporter (SGLT2), has validated the critical role of SGLT2 in renal glucose reabsorption. medscape.orgresearchgate.net Its primary mechanism involves increasing urinary glucose excretion (UGE) in a dose-dependent and insulin-independent manner, which directly contributes to lowering plasma glucose levels. nih.govnih.gov However, the translational perspective from these initial findings suggests that the metabolic benefits of this compound and other SGLT2 inhibitors extend beyond simple glucosuria. researchgate.net
Further research is required to fully understand the downstream cellular and molecular consequences of SGLT2 inhibition by this compound. Preclinical studies have suggested that the therapeutic effect is likely to involve reductions in hepatic glucose production and an amelioration of glucotoxicity, both significant therapeutic goals in diabetes management. medscape.org Chronic treatment with this compound etabonate, the prodrug of this compound, demonstrated a capacity to decrease plasma triglyceride levels in animal models. doi.org More specifically, in KK-Ay mice, a model for metabolic syndrome, long-term treatment not only improved glycemic control but also reduced liver triglyceride content, leading to an improvement in fatty liver. doi.org
These findings open avenues for investigating the precise molecular pathways affected by this compound in hepatocytes and other metabolically active tissues. The broader class of SGLT2 inhibitors has been shown to influence key metabolic regulators like AMP-activated protein kinase (AMPK), which plays a central role in glucose and lipid metabolism. nih.gov Future studies could explore whether this compound specifically modulates AMPK activity or other signaling pathways in the liver to bring about the observed reduction in triglycerides and improvement in insulin (B600854) sensitivity. researchgate.net Elucidating these mechanisms is crucial for understanding the full therapeutic potential of SGLT2 inhibition.
Table 1: Summary of Preclinical Metabolic Findings for this compound
| Metabolic Parameter | Preclinical Model | Observed Effect | Reference(s) |
| Renal Glucose Reabsorption | Rats, Mice, Dogs | Inhibition of SGLT2, leading to increased urinary glucose excretion. | medscape.orgnih.gov |
| Plasma Glucose | Diabetic Rat Models, KK-Ay Mice | Dose-dependent lowering of blood glucose without stimulating insulin secretion. | nih.govnih.gov |
| Hepatic Effects | KK-Ay Mice | Reduction in liver triglyceride content and improvement of fatty liver. | doi.org |
| Lipid Profile | Animal Models | Decrease in plasma triglyceride levels. | doi.org |
| Glucotoxicity | Theoretical/Animal Models | Amelioration of glucotoxicity due to reduced hyperglycemia. | medscape.org |
| Insulin Sensitivity | Animal Models | General improvement attributed to the SGLT2 inhibitor class. | researchgate.net |
Investigation of Potential Cardiorenal Protective Roles in Preclinical Disease Models
The SGLT2 inhibitor class is recognized for its significant cardiorenal protective effects, which appear to extend beyond glycemic control. researchgate.netphysiology.orgnih.gov These benefits are attributed to a variety of mechanisms, including osmotic diuresis, natriuresis, reduction in blood pressure, and alterations in renal hemodynamics such as the restoration of tubuloglomerular feedback, which can lower intraglomerular pressure. medscape.orgnih.govmdpi.com While the development of this compound was discontinued (B1498344), exploring its potential cardiorenal effects in preclinical models remains a valid academic pursuit to better understand the properties of O-glucoside SGLT2 inhibitors. oup.com
Preclinical observations in hypertensive animal models provide a translational perspective. For instance, tubular SGLT2 expression was found to be upregulated in spontaneously hypertensive rats, suggesting that increased sodium reabsorption via SGLT2 may contribute to the persistence of hypertension. medscape.org Theoretically, by inhibiting SGLT2, this compound could increase sodium excretion, analogous to a mild diuretic, which may result in modest reductions in arterial blood pressure and offer a potential adjunct for blood pressure control. medscape.org
However, dedicated preclinical studies investigating the effects of this compound in specific cardiorenal disease models, such as heart failure or chronic kidney disease, are not extensively documented in available literature. The majority of preclinical work focused on its antidiabetic profile in models of diabetes and metabolic syndrome. nih.govdoi.org Future research could involve administering this compound to preclinical models of heart failure or diabetic nephropathy to directly assess its impact on cardiac remodeling, myocardial function, renal fibrosis, and albuminuria. Such studies would clarify whether the cardiorenal benefits seen with C-glucoside SGLT2 inhibitors are a class-wide effect fully shared by O-glucosides like this compound.
Development of Next-Generation this compound Analogues with Improved Properties
The development trajectory of SGLT2 inhibitors has been heavily influenced by the pursuit of improved pharmacokinetic and selectivity profiles. This compound, an O-glucoside, represented an early generation of selective SGLT2 inhibitors. nih.gov A significant challenge for O-glucosides is their susceptibility to hydrolysis by intestinal β-glucosidases, which can lead to poor bioavailability and short half-lives. oup.comd-nb.infonih.gov To counteract this, this compound was developed as a prodrug, this compound etabonate, which is hydrolyzed to the active compound, this compound A, after absorption. oup.comacs.org
Despite this modification, the development of this compound was halted in favor of Remogliflozin etabonate. nih.govoup.com Remogliflozin itself was designed by merging the chemical structures of this compound and another pyrazole (B372694) O-glucoside, making it a direct next-generation successor. nih.gov The primary challenge remained the inherent instability of the O-glycosidic bond. mdpi.com This led the field to shift focus toward the development of C-glucoside analogues, such as dapagliflozin (B1669812) and canagliflozin (B192856). nih.govmdpi.com C-glucosides, where the glucose moiety is linked to the aglycone via a carbon-carbon bond, are resistant to glucosidase enzymes, granting them superior metabolic stability and improved pharmacokinetic properties compared to O-glucosides like this compound. oup.comsci-hub.se
Research has continued into novel derivatives to further enhance therapeutic properties. For example, pharmacokinetic studies identified compounds, such as one designated "compound 28," that demonstrated enhanced half-lives compared to this compound. emanresearch.org The synthesis of 1,2,3-triazole analogs of SGLT2 inhibitors using "click chemistry" represents another advanced approach to efficiently produce C-glucoside derivatives. emanresearch.org These efforts highlight the ongoing academic and industrial drive to refine the SGLT2 inhibitor scaffold to achieve greater stability, selectivity, and duration of action.
Table 2: Comparison of SGLT2 Inhibitor Generations
| Compound Class | Example(s) | Key Structural Feature | Advantage(s) | Limitation(s) | Reference(s) |
| O-Glucoside (Early Gen) | This compound | O-glycosidic bond | Selective for SGLT2 over SGLT1. | Susceptible to β-glucosidase hydrolysis, poor pharmacokinetic stability, short half-life. | oup.comd-nb.infomdpi.com |
| O-Glucoside (Successor) | Remogliflozin | O-glycosidic bond (modified structure) | Developed as a successor to this compound. | Still an O-glucoside with inherent stability concerns; required twice-daily dosing. | nih.govacs.org |
| C-Glucoside (Next Gen) | Dapagliflozin, Canagliflozin | C-glycosidic bond | Resistant to β-glucosidase, metabolically stable, improved pharmacokinetics (e.g., longer half-life). | --- | nih.govmdpi.comsci-hub.se |
Q & A
Q. What is the molecular mechanism of action of sergliflozin, and how does its selectivity for SGLT2 influence experimental design?
this compound inhibits renal sodium-glucose cotransporter 2 (SGLT2), which reduces glucose reabsorption and promotes urinary glucose excretion (UGE). Its selectivity for SGLT2 over SGLT1 is 296-fold, minimizing off-target effects . To validate this mechanism, researchers should:
Q. What key pharmacokinetic parameters should be prioritized in early-phase clinical studies of this compound?
Early-phase studies should focus on:
- Dose proportionality : Measure plasma concentration-time profiles (AUC, Cmax) across escalating doses (e.g., 5–500 mg) to establish linearity .
- Urinary Glucose Excretion (UGE) : Quantify UGE over 24 hours to assess pharmacodynamic saturation (e.g., plateau at higher doses due to maximal SGLT2 inhibition) .
- Safety endpoints : Monitor adverse events (e.g., headache, dyspepsia) and renal function markers .
Q. How were preclinical models used to validate this compound’s efficacy in glucose regulation?
Animal studies utilized:
- Hyperglycemic rodents : Measured post-dose reductions in blood glucose and insulin sensitivity via hyperinsulinemic-euglycemic clamps .
- Gene expression analysis : Evaluated SGLT2 inhibition’s impact on glucose/fatty acid metabolism genes (e.g., hepatic GLUT2, adipose tissue PPAR-γ) .
- Dose-response curves : Established UGE thresholds for maximal SGLT2 inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions between transcriptomics data and physiological outcomes in this compound studies?
Example: Transcriptomics in animal models suggested enhanced insulin sensitivity via PPAR-γ upregulation , but human trials showed limited metabolic improvements beyond UGE. To address this:
- Multi-omics integration : Combine RNA-seq with proteomics/metabolomics to identify post-transcriptional regulatory mechanisms.
- Tissue-specific analyses : Compare gene expression in liver, muscle, and adipose tissues to contextualize systemic effects .
- Confirmatory in vivo assays : Validate findings using hyperinsulinemic clamps or isotope tracer studies .
Q. What methodological challenges arise when comparing this compound’s pharmacokinetics to newer SGLT2 inhibitors (e.g., remogliflozin)?
Challenges include:
- Bioanalytical variability : Standardize LC-MS/MS protocols for measuring active metabolites (e.g., this compound vs. its prodrug, this compound etabonate) .
- Cross-study heterogeneity : Account for differences in trial populations (e.g., healthy vs. diabetic subjects) using covariate-adjusted pharmacokinetic modeling .
- Saturable transport kinetics : Model nonlinear absorption profiles due to SGLT2 saturation at high doses .
Q. How can researchers design studies to investigate this compound’s impact on gene networks involved in glucose metabolism?
Recommended approaches:
- Transcriptomics : Use RNA-seq on tissues (e.g., kidney, liver) from this compound-treated animals to identify differentially expressed genes (e.g., SREBP-1c, FASN) .
- CRISPR/Cas9 screens : Knock out candidate genes (e.g., SGLT2-associated regulators) in cell lines to assess functional links to UGE .
- Pathway enrichment analysis : Apply tools like DAVID or GSEA to map gene clusters to insulin signaling or lipid metabolism pathways .
Q. What are best practices for documenting and archiving data from discontinued drug candidates like this compound?
Follow guidelines for reproducibility:
- Detailed experimental protocols : Include dose regimens, animal models, and analytical methods (e.g., HPLC conditions for pharmacokinetics) .
- Raw data deposition : Share pharmacokinetic/pharmacodynamic datasets in public repositories (e.g., Zenodo) with standardized metadata .
- Negative result reporting : Publish studies showing limited efficacy or safety concerns to inform future SGLT2 inhibitor development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
